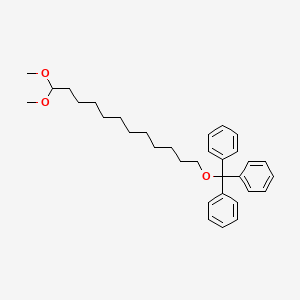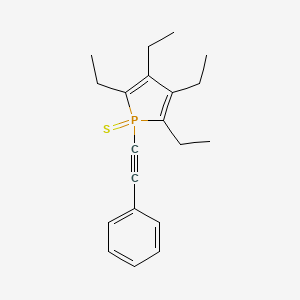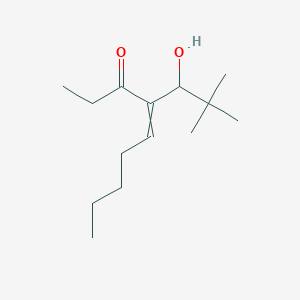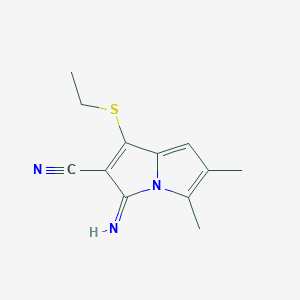
1,1-Dimethoxy-12-(trityloxy)dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethoxy-12-(trityloxy)dodecane is an organic compound with the molecular formula C33H44O3. It is characterized by the presence of a trityloxy group and two methoxy groups attached to a dodecane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-12-(trityloxy)dodecane typically involves the protection of hydroxyl groups and the formation of ether linkages. One common method involves the reaction of dodecanol with trityl chloride in the presence of a base to form the trityloxy derivative. This is followed by the reaction with methanol and an acid catalyst to introduce the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1,1-Dimethoxy-12-(trityloxy)dodecane can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trityloxy group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of 1,1-dimethoxy-12-hydroxydodecane.
Substitution: Formation of various substituted dodecanes depending on the nucleophile used.
科学的研究の応用
1,1-Dimethoxy-12-(trityloxy)dodecane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form micelles.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,1-Dimethoxy-12-(trityloxy)dodecane involves its ability to interact with various molecular targets through its functional groups. The trityloxy group can engage in π-π interactions with aromatic systems, while the methoxy groups can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
1,1-Dimethoxydodecane: Lacks the trityloxy group, making it less bulky and less reactive.
12-Trityloxydodecane: Lacks the methoxy groups, reducing its solubility in polar solvents.
1,1-Dimethoxy-12-hydroxydodecane:
Uniqueness
1,1-Dimethoxy-12-(trityloxy)dodecane is unique due to the combination of the trityloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.
特性
CAS番号 |
889105-72-0 |
|---|---|
分子式 |
C33H44O3 |
分子量 |
488.7 g/mol |
IUPAC名 |
[12,12-dimethoxydodecoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C33H44O3/c1-34-32(35-2)27-19-8-6-4-3-5-7-9-20-28-36-33(29-21-13-10-14-22-29,30-23-15-11-16-24-30)31-25-17-12-18-26-31/h10-18,21-26,32H,3-9,19-20,27-28H2,1-2H3 |
InChIキー |
SGPHRXVJRSKJNN-UHFFFAOYSA-N |
正規SMILES |
COC(CCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)




![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)
![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)

